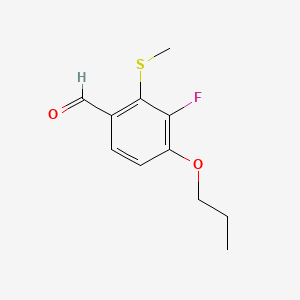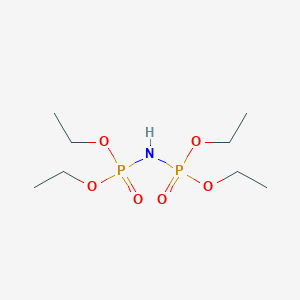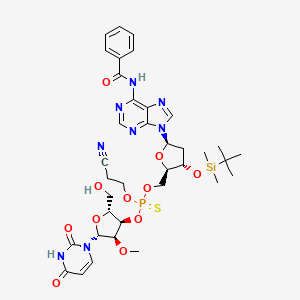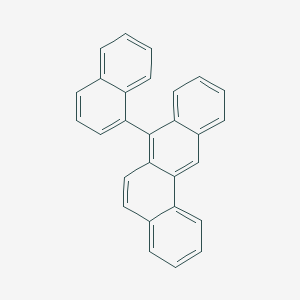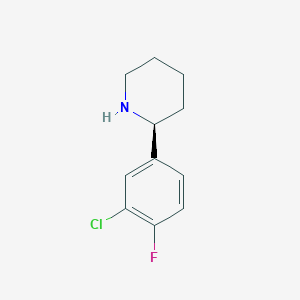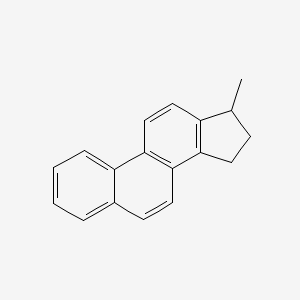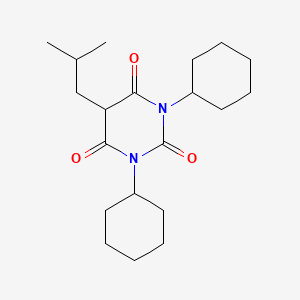
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, where the hydrogen atoms at positions 1 and 3 of the barbituric acid are replaced by cyclohexyl groups, and the hydrogen atom at position 5 is replaced by an isobutyl group. This modification imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction proceeds under controlled conditions to yield the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or other suitable methods to achieve the required purity standards.
化学反応の分析
Types of Reactions
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alkylated or hydrogenated products.
科学的研究の応用
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
Barbituric acid: The parent compound with a simpler structure.
1,3-Dimethylbarbituric acid: A derivative with methyl groups at positions 1 and 3.
5,5-Diphenylbarbituric acid: A derivative with phenyl groups at position 5.
Uniqueness
Barbituric acid, 1,3-dicyclohexyl-5-isobutyl-, is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications where other barbituric acid derivatives may not be suitable.
特性
CAS番号 |
745-32-4 |
|---|---|
分子式 |
C20H32N2O3 |
分子量 |
348.5 g/mol |
IUPAC名 |
1,3-dicyclohexyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H32N2O3/c1-14(2)13-17-18(23)21(15-9-5-3-6-10-15)20(25)22(19(17)24)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3 |
InChIキー |
PEFJPFCZDCYQSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
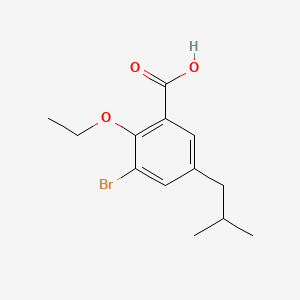
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
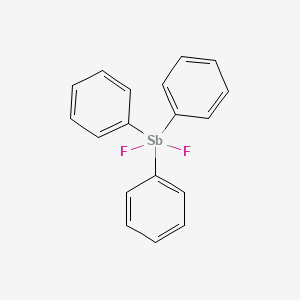

![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
